Cas no 1554911-21-5 (3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one)

3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one
- 1554911-21-5
- AKOS021310936
- 3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one
- EN300-1107557
-
- Inchi: 1S/C10H11N3OS/c1-7-6-15-10(12-7)5-13-3-2-9(14)8(11)4-13/h2-4,6H,5,11H2,1H3
- InChI Key: CENFAEPJDPSYPS-UHFFFAOYSA-N
- SMILES: S1C=C(C)N=C1CN1C=CC(C(=C1)N)=O
Computed Properties
- Exact Mass: 221.06228316g/mol
- Monoisotopic Mass: 221.06228316g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 87.5Ų
3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107557-1.0g |
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one |
1554911-21-5 | 1g |
$1299.0 | 2023-05-23 | ||
Enamine | EN300-1107557-10.0g |
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one |
1554911-21-5 | 10g |
$5590.0 | 2023-05-23 | ||
Enamine | EN300-1107557-0.25g |
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one |
1554911-21-5 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1107557-10g |
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one |
1554911-21-5 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1107557-0.1g |
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one |
1554911-21-5 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1107557-0.05g |
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one |
1554911-21-5 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1107557-2.5g |
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one |
1554911-21-5 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1107557-0.5g |
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one |
1554911-21-5 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1107557-5.0g |
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one |
1554911-21-5 | 5g |
$3770.0 | 2023-05-23 | ||
Enamine | EN300-1107557-5g |
3-amino-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4-dihydropyridin-4-one |
1554911-21-5 | 95% | 5g |
$3065.0 | 2023-10-27 |
3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one Related Literature
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one
Recent Advances in the Study of 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one (CAS: 1554911-21-5)
The compound 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one (CAS: 1554911-21-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following research brief provides an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.
Recent studies have focused on the synthesis and optimization of 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one, with particular emphasis on improving its yield and purity. Advanced synthetic methodologies, including microwave-assisted synthesis and catalytic asymmetric reactions, have been employed to achieve higher efficiency and selectivity. These efforts have resulted in the development of scalable protocols that facilitate the production of this compound for further biological evaluation.
In terms of biological activity, preliminary in vitro studies have demonstrated that 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one exhibits promising inhibitory effects against a range of enzymes and receptors implicated in various diseases. Notably, the compound has shown potent activity against kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with specific protein targets has been investigated using molecular docking and X-ray crystallography, providing insights into its binding modes and structure-activity relationships.
Further pharmacological evaluations have explored the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed favorable characteristics such as good oral bioavailability and moderate plasma protein binding, which are critical for its development as a therapeutic agent. However, challenges related to its metabolic stability and potential toxicity in long-term use remain areas of active investigation.
Recent preclinical studies have also examined the efficacy of 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one in animal models of disease. For instance, in models of autoimmune disorders, the compound has demonstrated significant reduction in disease markers and symptom severity. These findings underscore its potential as a lead compound for further drug development, particularly in indications where current therapies are limited by efficacy or safety concerns.
In conclusion, the ongoing research on 3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one (CAS: 1554911-21-5) highlights its multifaceted potential in medicinal chemistry. While significant progress has been made in understanding its synthetic pathways, biological activities, and pharmacological properties, further studies are needed to fully realize its therapeutic applications. Continued exploration of its mechanism of action, optimization of its chemical structure, and rigorous evaluation in clinical settings will be essential to advancing this compound toward potential commercialization.
1554911-21-5 (3-amino-1-(4-methyl-1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one) Related Products
- 2171535-23-0(3-chloro-4-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]benzoic acid)
- 2091404-72-5(2H-Pyrazolo[3,4-b]pyridine-2-acetic acid, 5-bromo-)
- 4512-00-9(5,6-Diphenyl-1,2,4-triazin-3-ol)
- 2445791-57-9(1-(1-chloro-2,2-difluorocyclopropyl)methanamine hydrochloride)
- 1448072-22-7(N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-1-methyl-1H-imidazole-4-sulfonamide)
- 1361903-95-8(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 108655-63-6(3-(Trifluoromethyl)isoxazol-5-amine)
- 1805605-82-6(Ethyl 5-(difluoromethyl)-2-fluoro-3-methoxypyridine-6-acetate)
- 299934-47-7((Z)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide)
- 7662-51-3(L-Tyrosine Hydrazide)




